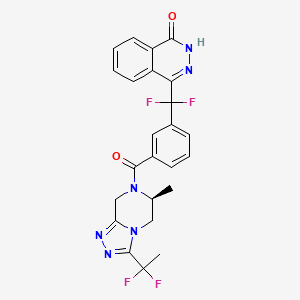

AZ0108

Description

Properties

Molecular Formula |

C24H20F4N6O2 |

|---|---|

Molecular Weight |

500.4 g/mol |

IUPAC Name |

4-[[3-[(6S)-3-(1,1-difluoroethyl)-6-methyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl]phenyl]-difluoromethyl]-2H-phthalazin-1-one |

InChI |

InChI=1S/C24H20F4N6O2/c1-13-11-34-18(29-32-22(34)23(2,25)26)12-33(13)21(36)14-6-5-7-15(10-14)24(27,28)19-16-8-3-4-9-17(16)20(35)31-30-19/h3-10,13H,11-12H2,1-2H3,(H,31,35)/t13-/m0/s1 |

InChI Key |

NWGMIELHSCQGOG-ZDUSSCGKSA-N |

Isomeric SMILES |

C[C@H]1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |

Canonical SMILES |

CC1CN2C(=NN=C2C(C)(F)F)CN1C(=O)C3=CC(=CC=C3)C(C4=NNC(=O)C5=CC=CC=C54)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

AZ0108: A Technical Guide to the Inhibition of PARP1, PARP2, and PARP6

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of AZ0108, a potent, orally bioavailable phthalazinone inhibitor targeting Poly (ADP-ribose) Polymerase (PARP) enzymes, specifically PARP1, PARP2, and PARP6. This compound serves as a critical tool for investigating the biological consequences of inhibiting these specific PARP family members, particularly in the context of oncology and cell cycle regulation.

Quantitative Inhibition Profile of this compound

This compound demonstrates high potency against PARP1 and PARP2, with significant activity against PARP6. It exhibits over 100-fold selectivity against other PARP family members like PARP3 and the tankyrases, TNKS1 and TNKS2.[1] This selectivity makes it a valuable chemical probe for elucidating the distinct and overlapping functions of these enzymes.

Table 1: In Vitro Inhibitory Potency of this compound against PARP Family Enzymes

| Target Enzyme | IC50 Value | Reference(s) |

| PARP1 | <30 nM | [1][2][3] |

| PARP2 | <30 nM | [1][2] |

| PARP6 | 83 nM | [1][2] |

| PARP3 | 2.8 µM | [2][3] |

| TNKS1 (PARP5a) | 3.2 µM | [2] |

| TNKS2 (PARP5b) | >3 µM | [2][3] |

Core Mechanism of Action: Centrosome Clustering Inhibition

A primary reported mechanism of action for this compound is the inhibition of centrosome clustering.[2][4] Cancer cells frequently possess supernumerary centrosomes, which can lead to multipolar spindle formation and subsequent apoptosis during mitosis. To evade this fate, cancer cells cluster these extra centrosomes into a bipolar array. This compound disrupts this protective mechanism, leading to a multipolar spindle phenotype and inducing cytotoxicity in cancer cells.[4][5][6] This effect is observed with an EC50 of 53 nM in HeLa cells and is proposed to be mediated through the inhibition of PARP6.[2][5]

Caption: Proposed mechanism of this compound-induced cytotoxicity in cancer cells.

Relevant Signaling Pathways

This compound's targets—PARP1, PARP2, and PARP6—are integral components of distinct and overlapping cellular signaling pathways. Understanding these pathways is crucial for interpreting the full spectrum of this compound's biological effects.

PARP1 and PARP2 in DNA Damage Response (DDR)

PARP1 and PARP2 are well-characterized as first responders to DNA damage, particularly single-strand breaks (SSBs).[7][8] Upon detecting a break, they catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other acceptor proteins. This PARylation acts as a scaffold to recruit DNA repair machinery.[9][10][11] While both are activated by DNA breaks, PARP2 is noted to be selectively activated by 5' phosphorylated nicks.[11]

Caption: Role of PARP1/2 in the DNA Single-Strand Break Repair pathway.

In addition to their roles in SSB repair, both PARP1 and PARP2 are involved in the complex process of double-strand break repair (DSBR), influencing the choice between pathways like homologous recombination (HR) and non-homologous end-joining (NHEJ).[12][13] PARP2, in particular, has been shown to direct DSBs toward resection-dependent repair pathways by limiting the accumulation of the repair barrier factor 53BP1 at damage sites.[13]

PARP6 in Wnt/β-catenin Signaling

Recent studies have identified PARP6 as a tumor suppressor in hepatocellular carcinoma (HCC).[14] PARP6 exerts this function by targeting the X-ray repair cross-complementing protein 6 (XRCC6) for degradation. The degradation of XRCC6 subsequently inhibits the Wnt/β-catenin signaling pathway, a critical pathway often dysregulated in cancer that promotes proliferation and metastasis.[14][15]

Caption: PARP6-mediated regulation of the Wnt/β-catenin signaling axis.

Experimental Protocols

The following sections describe generalized methodologies for assays used to characterize PARP inhibitors like this compound.

In Vitro PARP Enzyme Inhibition Assay (Biochemical)

This protocol outlines a common method for determining the IC50 value of an inhibitor against a purified PARP enzyme. It is based on protocols from commercial assay kits, such as those from BPS Bioscience, which were used in the characterization of this compound.[3]

Caption: Workflow for a typical in vitro PARP inhibition assay.

Methodology:

-

Substrate Coating: A 96-well plate is coated with a histone substrate, which will be the target for ADP-ribosylation.

-

Reagent Addition: Purified recombinant PARP enzyme (e.g., PARP1, PARP2, or PARP6) is added to the wells along with biotinylated NAD+, the co-factor for the PARylation reaction.

-

Inhibitor Treatment: this compound is added in a series of dilutions to different wells to determine a dose-response curve. Control wells receive a vehicle (e.g., DMSO).

-

Enzymatic Reaction: The plate is incubated to allow the PARP enzyme to transfer biotinylated ADP-ribose from NAD+ onto the histone substrate.

-

Detection: The plate is washed, and a streptavidin-conjugated horseradish peroxidase (HRP) is added, which binds to the biotinylated PAR chains. A chemiluminescent or colorimetric HRP substrate is then added.

-

Signal Measurement: The signal, which is proportional to PARP activity, is measured using a plate reader.

-

IC50 Calculation: The signal intensity is plotted against the inhibitor concentration, and the IC50 value (the concentration at which 50% of enzyme activity is inhibited) is calculated.

Cell-Based Centrosome Clustering Assay

This protocol describes a high-content screening method to quantify the multipolar spindle (MPS) phenotype induced by inhibitors like this compound in cancer cells.

Methodology:

-

Cell Culture: HeLa or other suitable cancer cells known to have supernumerary centrosomes are cultured in multi-well plates.[4]

-

Inhibitor Treatment: Cells are treated with various concentrations of this compound or control compounds for a defined period (e.g., 48-72 hours) to allow progression through mitosis.[6]

-

Immunofluorescence Staining: Cells are fixed and permeabilized. They are then stained with specific antibodies to visualize key mitotic structures:

-

Imaging: Plates are imaged using a high-content automated microscope.

-

Image Analysis: Specialized software is used to quantify the number of cells exhibiting a multipolar spindle phenotype, defined as mitotic cells with more than two distinct centrosomes.[6] The percentage of cells with the MPS phenotype is calculated for each inhibitor concentration to determine the EC50.

References

- 1. This compound | PARP inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structure-Guided Design and In-Cell Target Profiling of a Cell-Active Target Engagement Probe for PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. PARP1 - Wikipedia [en.wikipedia.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. On PAR with PARP: cellular stress signaling through poly(ADP-ribose) and PARP-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Multifactorial Role of PARP-1 in Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Understanding specific functions of PARP-2: new lessons for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. PARP6 suppresses the proliferation and metastasis of hepatocellular carcinoma by degrading XRCC6 to regulate the Wnt/β-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PARP enzymes and mono-ADP-ribosylation: advancing the connection from interferon-signalling to cancer biology | Expert Reviews in Molecular Medicine | Cambridge Core [cambridge.org]

The Role of AZ0108 in Preventing Centrosome Clustering: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer cells are frequently characterized by the presence of supernumerary centrosomes, a feature that can lead to mitotic catastrophe and cell death. To circumvent this, cancer cells have evolved a mechanism known as centrosome clustering, where multiple centrosomes are gathered into two functional spindle poles, enabling a pseudobipolar mitosis. The inhibition of this clustering process represents a promising therapeutic strategy to selectively target and eliminate cancer cells. AZ0108, a potent and orally bioavailable phthalazinone-based inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, has emerged as a key molecule in this therapeutic approach. This technical guide provides an in-depth overview of the role of this compound in preventing centrosome clustering, detailing its mechanism of action, summarizing key quantitative data, and outlining relevant experimental protocols.

Introduction to Centrosome Clustering and the Therapeutic Potential of its Inhibition

Normal cells possess two centrosomes that orchestrate the formation of a bipolar mitotic spindle, ensuring accurate chromosome segregation. In contrast, many cancer cells exhibit centrosome amplification, a condition that should lead to multipolar spindles and, consequently, aneuploidy and cell death. However, these cells often survive by clustering their extra centrosomes into two poles, thus maintaining a semblance of bipolar division.[1] This dependency on centrosome clustering presents a unique vulnerability in cancer cells that can be exploited for therapeutic intervention. Pharmacological agents that disrupt this clustering mechanism can induce multipolar spindle formation, leading to mitotic catastrophe and selective death of cancer cells, while sparing normal cells with a normal centrosome count.

This compound: A Potent Inhibitor of Centrosome Clustering

This compound is a small molecule inhibitor that has been identified as a potent agent for preventing centrosome clustering.[2] It belongs to the phthalazinone class of compounds and was discovered through high-content screening of a library of PARP inhibitors.[2]

Mechanism of Action

This compound functions as an inhibitor of several members of the PARP enzyme family, with high potency against PARP1, PARP2, and PARP6.[2][3] The prevention of centrosome clustering is primarily attributed to its inhibition of PARP6.[3] PARP6 is a mono-ADP-ribosyltransferase that has been implicated in maintaining centrosome integrity during mitosis.[3]

The proposed signaling pathway involves the checkpoint kinase 1 (Chk1). PARP6 is thought to regulate the activity of Chk1 at the centrosomes.[3] Inhibition of PARP6 by this compound leads to an increase in the phosphorylation of Chk1 at Serine 345 and its accumulation at the centrosomes.[3] This alteration in Chk1 activity is believed to disrupt the normal processes that govern centrosome cohesion and clustering, ultimately leading to a multipolar spindle phenotype in cells with supernumerary centrosomes.[3]

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data regarding the enzymatic and cellular activity of this compound.

Table 1: Enzymatic Inhibition of PARP Isoforms by this compound [4][5]

| PARP Isoform | IC50 (nM) |

| PARP1 | <30 |

| PARP2 | <30 |

| PARP3 | 2800 |

| PARP6 | 83 |

| TNKS1 | 3200 |

| TNKS2 | >3000 |

Table 2: Cellular Activity of this compound in Cancer Cell Lines [4][6]

| Cell Line | Cancer Type | Endpoint | Value (µM) |

| HeLa | Cervical Cancer | Centrosome Declustering (EC50) | 0.083 |

| OCI-LY-19 | Lymphoma | Growth Inhibition (GI50) | 0.017 |

| Various Breast Cancer Cell Lines | Breast Cancer | Growth Inhibition (GI50) | 0.03 - >5 |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the role of this compound in preventing centrosome clustering.

High-Content Screening for Inhibitors of Centrosome Clustering

This protocol is adapted from methodologies used to identify compounds that induce a multipolar spindle phenotype.[2][7]

Objective: To identify small molecules that prevent centrosome clustering in cancer cells with supernumerary centrosomes.

Materials:

-

Cancer cell line with supernumerary centrosomes (e.g., BT-549, HeLa)

-

384-well microplates

-

Compound library (including this compound as a positive control)

-

Primary antibodies: anti-γ-tubulin (for centrosomes), anti-α-tubulin (for spindles)

-

Secondary antibodies conjugated to fluorescent dyes

-

Nuclear stain (e.g., DAPI)

-

High-content imaging system

Procedure:

-

Cell Seeding: Seed cells into 384-well plates at a density that allows for logarithmic growth during the experiment.

-

Compound Treatment: Add compounds from the library to the wells at a desired final concentration. Include appropriate vehicle controls and a positive control (e.g., a known centrosome declustering agent). Incubate for a duration sufficient to allow cells to enter mitosis (e.g., 24-48 hours).

-

Immunofluorescence Staining:

-

Fix the cells with 4% paraformaldehyde.

-

Permeabilize the cells with 0.5% Triton X-100 in PBS.

-

Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS).

-

Incubate with primary antibodies against γ-tubulin and α-tubulin.

-

Wash with PBS and incubate with fluorescently labeled secondary antibodies.

-

Counterstain the nuclei with DAPI.

-

-

Image Acquisition: Acquire images using a high-content imaging system, capturing multiple fields per well.

-

Image Analysis: Use automated image analysis software to identify mitotic cells and quantify the number of centrosomes and spindle poles. Classify cells as having a bipolar or multipolar spindle phenotype.

-

Hit Identification: Identify compounds that significantly increase the percentage of mitotic cells with a multipolar spindle phenotype compared to the vehicle control.

PARP Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of compounds against PARP enzymes.

Objective: To measure the IC50 values of this compound against different PARP isoforms.

Materials:

-

Recombinant human PARP enzymes (PARP1, PARP2, PARP6, etc.)

-

Histone H1 (as a substrate)

-

Biotinylated NAD+

-

Streptavidin-HRP conjugate

-

HRP substrate (e.g., TMB)

-

96-well plates

-

This compound and other test compounds

-

Plate reader

Procedure:

-

Coat Plates: Coat 96-well plates with Histone H1 and incubate overnight.

-

Blocking: Wash the plates and block with a suitable blocking buffer.

-

Enzyme Reaction:

-

Add the PARP enzyme to each well.

-

Add serial dilutions of this compound or other test compounds.

-

Initiate the reaction by adding biotinylated NAD+.

-

Incubate to allow for the PARylation reaction to occur.

-

-

Detection:

-

Wash the plates to remove unbound reagents.

-

Add Streptavidin-HRP conjugate and incubate.

-

Wash the plates again.

-

Add the HRP substrate and measure the absorbance or fluorescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability and Apoptosis Assays

These protocols are used to assess the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

Objective: To determine the GI50 (growth inhibition) and induce apoptosis in cancer cell lines treated with this compound.

Cell Viability (MTT/MTS Assay):

-

Seed cancer cells in 96-well plates.

-

Treat with a range of this compound concentrations for a specified period (e.g., 72 hours).

-

Add MTT or MTS reagent to each well and incubate.

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 value.

Apoptosis (Annexin V/Propidium Iodide Staining):

-

Treat cancer cells with this compound at various concentrations.

-

Harvest the cells and wash with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound in Preventing Centrosome Clustering

Caption: this compound inhibits PARP6, leading to increased Chk1 phosphorylation and disruption of centrosome clustering.

Experimental Workflow for High-Content Screening

Caption: Workflow for identifying inhibitors of centrosome clustering using high-content screening.

Conclusion

This compound represents a promising therapeutic agent that selectively targets a key vulnerability of many cancer cells: their reliance on centrosome clustering for survival. By inhibiting PARP6 and disrupting the Chk1 signaling pathway, this compound effectively induces multipolar spindle formation and subsequent mitotic catastrophe in cancer cells with supernumerary centrosomes. The data presented in this guide underscore the potency and selectivity of this compound, and the detailed experimental protocols provide a framework for further research and development in this area. The continued investigation of this compound and similar compounds holds significant potential for the development of novel and effective cancer therapies.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. PARP6 inhibition as a strategy to exploit centrosome clustering in cancer cells? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. researchgate.net [researchgate.net]

- 7. A novel in vitro high-content imaging assay for the prediction of drug-induced lung toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

AZ0108: A Novel PARP Inhibitor Inducing Multipolar Spindle Formation in Cancer Cells

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is an orally bioavailable phthalazinone-based inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Initially identified through a phenotypic screen for compounds that induce a multipolar spindle phenotype, this compound has emerged as a promising agent in cancer research due to its ability to block centrosome clustering, a process frequently exploited by cancer cells with supernumerary centrosomes to ensure bipolar cell division and survival.[1][3] This technical guide provides a comprehensive overview of the mechanism of action, quantitative data on its efficacy, detailed experimental protocols, and the key signaling pathways involved in this compound-induced multipolar spindle formation.

Core Mechanism of Action: Inhibition of Centrosome Clustering via PARP6 Inhibition

Cancer cells often exhibit an increased number of centrosomes, a condition known as centrosome amplification. To avoid the catastrophic consequences of multipolar divisions, these cells cluster their extra centrosomes into two functional poles, enabling a pseudo-bipolar mitosis.[3] this compound disrupts this survival mechanism by inhibiting the enzymatic activity of PARP6.[4][5]

The primary mechanism involves the direct interaction of PARP6 with Checkpoint Kinase 1 (Chk1), a key regulator of the cell cycle.[3][4] PARP6 mono-ADP-ribosylates Chk1, and this modification is crucial for maintaining mitotic integrity. By inhibiting PARP6, this compound prevents the proper modification of Chk1, leading to an upregulation of phosphorylated Chk1 at serine 345 (p-S345 Chk1).[3][4] This alteration in Chk1 activity disrupts the signaling cascade that governs centrosome cohesion, resulting in the failure of centrosome clustering and the formation of multipolar spindles during mitosis.[4][5] This ultimately leads to mitotic catastrophe and apoptotic cell death in cancer cells.[4]

Quantitative Data on this compound Activity

The efficacy of this compound has been quantified through various in vitro assays, including measurements of its inhibitory concentration (IC50) against different PARP enzymes, its effective concentration (EC50) for inducing multipolar spindles, and its growth inhibition (GI50) in a range of cancer cell lines.

Table 1: Inhibitory Activity of this compound against PARP Enzymes

| PARP Enzyme | IC50 (nM) |

| PARP1 | <30 |

| PARP2 | <30 |

| PARP6 | 83 |

Data sourced from Johannes JW, et al. (2015).[2]

Table 2: Potency of this compound in Inducing Multipolar Spindle (MPS) Formation

| Cell Line | EC50 for MPS Induction (nM) |

| HeLa | 83 |

Data sourced from Johannes JW, et al. (2015).[2]

Table 3: Growth Inhibition (GI50) of this compound in Breast Cancer Cell Lines

| Cell Line | Subtype | GI50 (µM) |

| HCC1806 | Basal-like | 0.03 |

| MDA-MB-468 | Basal-like | 0.05 |

| HCC1937 | Basal-like | 0.1 |

| BT-549 | Basal-like | 0.2 |

| SUM-149PT | Basal-like | 0.3 |

| MDA-MB-231 | Basal-like | >10 |

| BT-474 | Luminal | 0.5 |

| T-47D | Luminal | 1 |

| MCF7 | Luminal | >10 |

| SK-BR-3 | HER2+ | >10 |

Data compiled from Wang Z, et al. (2018).[4]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

Immunofluorescence Staining for Multipolar Spindle Analysis

Objective: To visualize and quantify the formation of multipolar spindles in cells treated with this compound.

Materials:

-

Cell line of interest (e.g., HeLa, HCC1806)

-

Glass coverslips

-

Complete growth medium

-

This compound (dissolved in DMSO)

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS

-

0.2% Triton X-100 in PBS

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibodies:

-

Rabbit anti-pericentrin (centrosome marker)

-

Mouse anti-Cyclin B1 (mitotic marker)

-

-

Secondary antibodies:

-

Alexa Fluor 488-conjugated goat anti-rabbit IgG

-

Alexa Fluor 594-conjugated goat anti-mouse IgG

-

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound or DMSO (vehicle control) for the desired duration (e.g., 24-48 hours).

-

Wash the cells twice with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash three times with PBS.

-

Permeabilize the cells with 0.2% Triton X-100 for 10 minutes.

-

Wash three times with PBS.

-

Block with blocking buffer for 1 hour at room temperature.

-

Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies diluted in blocking buffer for 1 hour at room temperature in the dark.

-

Wash three times with PBS.

-

Counterstain with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount the coverslips onto glass slides using antifade mounting medium.

-

Image the cells using a fluorescence microscope. Mitotic cells are identified by Cyclin B1 staining and condensed chromatin (DAPI). Centrosomes are visualized by pericentrin staining. Cells with more than two pericentrin-positive poles are scored as having multipolar spindles.

Cell Proliferation (GI50) Assay

Objective: To determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

-

Cancer cell lines

-

96-well plates

-

Complete growth medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar viability reagent

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density.

-

Allow cells to attach overnight.

-

Treat the cells with a serial dilution of this compound. Include a vehicle control (DMSO).

-

Incubate for a specified period (e.g., 72 hours).

-

At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions.

-

Measure the luminescence or absorbance using a plate reader.

-

Calculate the percentage of growth inhibition for each concentration relative to the vehicle control.

-

Plot the percentage of growth inhibition against the log of the drug concentration and determine the GI50 value using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound-Induced Multipolar Spindle Formation

References

- 1. semanticscholar.org [semanticscholar.org]

- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

AZ0108: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of AZ0108, a potent and orally bioavailable inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes. This compound has garnered interest within the oncology research community for its unique activity in blocking centrosome clustering, a process critical for the survival of many cancer cells. This document details the quantitative data associated with this compound's activity, outlines the experimental protocols for its synthesis and evaluation, and visualizes the key pathways and workflows involved in its development.

Executive Summary

This compound is a novel phthalazinone-based small molecule that selectively inhibits PARP1, PARP2, and PARP6.[1][2][3] Its discovery stemmed from a phenotypic screen designed to identify compounds that induce a multi-polar spindle phenotype in cancer cells, a characteristic indicative of centrosome declustering.[1] This mechanism of action is of significant therapeutic interest as cancer cells, unlike normal cells, often possess an abnormal number of centrosomes and rely on clustering these into two poles to ensure successful cell division.[1] By inhibiting this process, this compound can selectively induce mitotic catastrophe and cell death in cancer cells. The compound has demonstrated potent enzymatic and cellular activity and exhibits favorable in vivo pharmacokinetic properties in preclinical models.

Quantitative Data

The following tables summarize the key quantitative data for this compound, including its inhibitory potency against various PARP enzymes and its cellular activity.

Table 1: In Vitro Enzymatic Activity of this compound

| Target | IC50 (µM) |

| PARP1 | <0.03[2] |

| PARP2 | <0.03[2] |

| PARP3 | 2.8 |

| PARP6 | 0.083[2] |

| TNKS1 | 3.2 |

| TNKS2 | >3 |

Table 2: Cellular and In Vivo Activity of this compound

| Assay | Metric | Value (µM) | Cell Line |

| Centrosome Clustering Inhibition | EC50 | 0.053 | HeLa |

| Cytotoxicity | GI50 | 0.017 | OCI-LY-19 |

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and the key experiments used to characterize its activity.

Representative Synthesis of this compound

While the precise, step-by-step synthesis protocol for this compound is proprietary to AstraZeneca, a representative synthesis can be inferred from the general procedures for creating phthalazinone-based PARP inhibitors. The synthesis of the phthalazinone core typically involves the condensation of a hydrazine derivative with a 2-carboxybenzaldehyde or a related precursor. The following is a representative, multi-step protocol.

Step 1: Formation of the Phthalazinone Core

-

A solution of 2-formylbenzoic acid and a suitable hydrazine derivative are dissolved in a solvent such as ethanol or acetic acid.

-

The reaction mixture is heated to reflux for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the resulting solid is collected by filtration, washed with a cold solvent, and dried to yield the phthalazinone core structure.

Step 2: Functionalization of the Phthalazinone Core

-

The phthalazinone core is then subjected to a series of reactions to introduce the necessary functional groups. This may involve reactions such as Negishi coupling to attach aromatic or heterocyclic moieties.

-

For instance, a halogenated phthalazinone intermediate can be coupled with an organozinc reagent in the presence of a palladium catalyst.

-

The reaction is carried out under an inert atmosphere in a suitable solvent like THF or DMF.

-

The reaction progress is monitored by TLC or LC-MS.

Step 3: Final Assembly and Purification

-

The final fragments of the molecule are introduced through standard organic chemistry transformations, such as amide bond formation or alkylation reactions.

-

Once the synthesis is complete, the crude product is purified. Common purification techniques include recrystallization or column chromatography on silica gel to yield the final, pure this compound compound.

-

The structure of the synthesized this compound is then confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3]

High-Content Screening for Centrosome Clustering Inhibitors

The discovery of this compound was enabled by a high-content phenotypic screen. The following is a representative protocol for such an assay.

-

Cell Seeding: HeLa cells, or another suitable cancer cell line with supernumerary centrosomes, are seeded into 96-well or 384-well microplates and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with a library of small molecules at a fixed concentration for a duration that allows for entry into mitosis (typically 18-24 hours).

-

Cell Fixation and Staining: Following treatment, the cells are fixed with a solution of 4% paraformaldehyde in PBS. After fixation, the cells are permeabilized with a detergent like Triton X-100. To visualize the cellular components, the cells are stained with specific fluorescent dyes. For example, DAPI is used to stain the nuclei, an antibody against γ-tubulin is used to label centrosomes, and an antibody against α-tubulin is used to visualize the mitotic spindles.

-

Automated Microscopy: The stained plates are then imaged using an automated high-content imaging system. Multiple images are captured from each well to ensure statistical significance.

-

Image Analysis: Specialized image analysis software is used to automatically identify mitotic cells and quantify the number of centrosomes and spindle poles in each. A multi-polar phenotype, indicative of centrosome declustering, is scored.

-

Hit Identification: Compounds that induce a statistically significant increase in the percentage of cells with a multi-polar phenotype are identified as "hits". These hits are then subjected to further validation and characterization.

PARP Enzyme Inhibition Assay

The inhibitory activity of this compound against PARP enzymes was likely determined using a biochemical assay, such as those available from BPS Bioscience. A representative protocol for a chemiluminescent PARP assay is as follows:

-

Plate Preparation: A 96-well plate is coated with histone proteins, which serve as the substrate for the PARP enzyme.

-

Enzyme Reaction: The test compound (this compound) at various concentrations is added to the wells, followed by the PARP enzyme (e.g., PARP1) and biotin-labeled NAD+. The plate is then incubated to allow the enzymatic reaction to proceed.

-

Detection: After the incubation period, a solution containing streptavidin-HRP (Horseradish Peroxidase) is added to the wells. The streptavidin-HRP binds to the biotinylated ADP-ribose chains that have been added to the histones by the PARP enzyme.

-

Signal Generation: A chemiluminescent HRP substrate is added to the wells. The HRP enzyme catalyzes the breakdown of the substrate, producing light.

-

Data Analysis: The intensity of the chemiluminescent signal is measured using a luminometer. The signal is inversely proportional to the inhibitory activity of the compound. The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then calculated from the dose-response curve.

Cell Viability (Crystal Violet) Assay

The cytotoxic effects of this compound on cancer cell lines can be assessed using a crystal violet assay.

-

Cell Seeding: OCI-LY-19 cells, or another cancer cell line of interest, are seeded in a 96-well plate and allowed to adhere and grow for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 72 hours).

-

Staining: After the treatment period, the culture medium is removed, and the cells are washed with PBS. A 0.5% crystal violet solution in methanol is then added to each well, and the plate is incubated at room temperature for 20 minutes. Crystal violet stains the DNA and proteins of adherent, viable cells.

-

Washing and Solubilization: The staining solution is removed, and the plate is washed with water to remove excess stain. The plate is then allowed to air dry. Once dry, a solubilization solution (e.g., 10% acetic acid) is added to each well to dissolve the stain.

-

Absorbance Measurement: The absorbance of the solubilized stain is measured using a plate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells. The GI50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then calculated.

Visualizations

The following diagrams illustrate the key concepts related to this compound's mechanism of action and discovery.

Caption: Discovery workflow for this compound.

Caption: Mechanism of action of this compound.

References

AZ0108: A Selective PARP Inhibitor Targeting Centrosome Clustering

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes. It exhibits high selectivity for PARP1, PARP2, and particularly PARP6. The primary mechanism of action of this compound relevant to its anti-cancer properties is the induction of multipolar spindle formation in cancer cells by inhibiting centrosome clustering, a process critically dependent on PARP6 activity. This guide provides a comprehensive overview of the technical details of this compound, including its selectivity profile, mechanism of action, relevant experimental protocols, and the key signaling pathways it modulates.

Quantitative Data Presentation

The inhibitory activity and cellular effects of this compound have been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of this compound against PARP Enzymes [1]

| PARP Enzyme | IC50 (µM) |

| PARP1 | <0.03 |

| PARP2 | <0.03 |

| PARP3 | 2.8 |

| PARP6 | 0.083 |

| TNKS1 | 3.2 |

| TNKS2 | >3 |

Table 2: Cellular Activity of this compound [1]

| Cellular Effect | Cell Line | EC50 / GI50 (µM) |

| Prevention of Centrosome Clustering | HeLa | 0.053 (EC50) |

| Cytotoxicity | OCI-LY-19 | 0.017 (GI50) |

Mechanism of Action

This compound is an NAD+ competitive inhibitor of PARP enzymes[2]. Its unique anti-cancer activity stems from its ability to induce a multipolar spindle phenotype in cancer cells that have supernumerary centrosomes. This is achieved through the inhibition of centrosome clustering, a mechanism that cancer cells use to manage extra centrosomes and ensure bipolar cell division. The key target in this process is PARP6. Inhibition of PARP6 by this compound leads to the hyperphosphorylation of Checkpoint Kinase 1 (Chk1) at the S345 position, a critical event in the disruption of normal mitotic progression.

Signaling Pathway

The following diagram illustrates the proposed signaling pathway affected by this compound.

References

AZ0108: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1] It was identified through a phenotypic screen for compounds that induce a multi-polar spindle phenotype, a characteristic indicative of centrosome declustering.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and the molecular mechanism of action of this compound, with a focus on its role in DNA damage repair pathways and the induction of mitotic catastrophe in cancer cells.

Chemical Structure and Properties

This compound, with the systematic name (S)-4-((3-(3-(1,1-difluoroethyl)-6-methyl-5,6,7,8-tetrahydro-[1][3][4]triazolo[4,3-a]pyrazine-7-carbonyl)phenyl)difluoromethyl)phthalazin-1(2H)-one, is a phthalazinone derivative.[3] Its structure is characterized by a central phthalazinone core, a feature common to many PARP inhibitors.

| Property | Value | Reference |

| Molecular Formula | C24H20F4N6O2 | [3] |

| Molecular Weight | 500.45 g/mol | [3] |

| Appearance | Solid powder | [3] |

| Purity | >98% | [3] |

| Solubility | 10 mM in DMSO | [4] |

| SMILES | O=C1NN=C(C2=CC=CC=C21)C(F)(F)C3=CC=CC(C(N4--INVALID-LINK--CN5C(C4)=NN=C5C(F)(F)C)=O)=C3 | [3] |

| CAS Number | 1825345-52-5 | [4] |

Mechanism of Action and Signaling Pathways

This compound exerts its primary pharmacological effect through the competitive inhibition of PARP enzymes, particularly PARP1 and PARP2, by binding to the NAD+ binding site in their catalytic domains.[5] This inhibition has two major downstream consequences: disruption of DNA repair and induction of centrosome declustering, leading to mitotic catastrophe and cell death, particularly in cancer cells with underlying DNA repair deficiencies.

PARP Inhibition and Synthetic Lethality

The primary mechanism of action for PARP inhibitors like this compound is the induction of "synthetic lethality" in cancer cells with deficient homologous recombination (HR) repair pathways, often due to mutations in genes like BRCA1 and BRCA2.

Caption: PARP Inhibition and Synthetic Lethality Pathway.

In normal cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, a process in which PARP1 plays a crucial role by detecting the damage and recruiting other repair proteins.[4] When PARP is inhibited by this compound, these SSBs are not efficiently repaired and can degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cells with a functional HR pathway, these DSBs can be accurately repaired, and the cells survive. However, in cancer cells with deficient HR, the repair of these DSBs relies on the error-prone non-homologous end joining (NHEJ) pathway, leading to genomic instability and ultimately, apoptotic cell death.

Centrosome Declustering and Mitotic Catastrophe

A key and distinguishing feature of this compound is its ability to induce a multipolar spindle phenotype by blocking centrosome clustering.[2] Many cancer cells have an abnormal number of centrosomes (centrosome amplification), which should lead to multipolar mitoses and cell death. However, these cells often survive by clustering their extra centrosomes at two poles, enabling a pseudo-bipolar mitosis.

Caption: Centrosome Declustering Pathway.

This compound, through its inhibition of PARP enzymes including PARP6, interferes with the molecular machinery responsible for centrosome clustering.[1] This forces cells with supernumerary centrosomes to form multipolar spindles during mitosis, leading to improper chromosome segregation, mitotic catastrophe, and ultimately, cell death. This mechanism provides a therapeutic window to selectively target cancer cells with centrosome amplification.

Experimental Protocols

PARP Enzyme Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of this compound against PARP enzymes using a chemiluminescent assay format.

Materials:

-

Recombinant human PARP1, PARP2, or PARP6 enzyme

-

Histone-coated 96-well plates

-

Biotinylated NAD+

-

Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 0.1% BSA)

-

This compound stock solution (in DMSO)

-

Streptavidin-HRP conjugate

-

Chemiluminescent substrate

-

Plate reader with chemiluminescence detection capability

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the histone-coated wells.

-

Add 25 µL of diluted PARP enzyme to each well.

-

Initiate the reaction by adding 50 µL of biotinylated NAD+ solution to each well.

-

Incubate the plate at room temperature for 1 hour.

-

Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

-

Add 100 µL of streptavidin-HRP conjugate to each well and incubate for 30 minutes at room temperature.

-

Wash the plate three times with wash buffer.

-

Add 100 µL of chemiluminescent substrate to each well.

-

Immediately measure the luminescence using a plate reader.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

High-Content Screening for Multipolar Spindle Phenotype

This protocol outlines a high-content imaging-based screen to identify compounds that induce a multipolar spindle phenotype, similar to the one used to discover this compound.

Materials:

-

HeLa cells (or another suitable cancer cell line)

-

96-well or 384-well clear-bottom imaging plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

Fixation solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.2% Triton X-100 in PBS)

-

Blocking solution (e.g., 5% BSA in PBS)

-

Primary antibodies: anti-α-tubulin (for microtubules) and anti-pericentrin (for centrosomes)

-

Fluorescently labeled secondary antibodies

-

DAPI (for nuclear staining)

-

High-content imaging system and analysis software

Procedure:

-

Seed HeLa cells into imaging plates and allow them to adhere overnight.

-

Treat the cells with a dilution series of this compound or control compounds for 24-48 hours.

-

Fix the cells with fixation solution for 15 minutes at room temperature.

-

Permeabilize the cells with permeabilization buffer for 10 minutes.

-

Block non-specific antibody binding with blocking solution for 1 hour.

-

Incubate the cells with primary antibodies against α-tubulin and pericentrin overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with fluorescently labeled secondary antibodies and DAPI for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Acquire images using a high-content imaging system, capturing multiple fields per well.

-

Analyze the images using automated image analysis software to identify and quantify the percentage of cells with a multipolar spindle phenotype (more than two centrosomal poles).

Conclusion

This compound is a promising PARP inhibitor with a dual mechanism of action that includes the induction of synthetic lethality in HR-deficient tumors and the promotion of mitotic catastrophe in cells with centrosome amplification. Its well-defined chemical structure and properties, combined with a growing understanding of its impact on key signaling pathways, make it a valuable tool for cancer research and a potential candidate for further drug development. The experimental protocols provided herein offer a foundation for researchers to investigate the activity and cellular effects of this compound and similar compounds.

References

- 1. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 2. A method of quantifying centrosomes at the single-cell level in human normal and cancer tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PARP assay [assay-protocol.com]

- 5. Centrosome Clustering Is a Tumor-selective Target for the Improvement of Radiotherapy in Breast Cancer Cells | Anticancer Research [ar.iiarjournals.org]

Understanding the Pharmacokinetics of Oral AZ0108: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is an orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][] Its mechanism of action involves the disruption of DNA repair processes in cancer cells, leading to synthetic lethality, particularly in tumors with existing DNA repair deficiencies. The development of an oral formulation of a PARP inhibitor like this compound necessitates a thorough understanding of its pharmacokinetic profile to ensure optimal therapeutic exposure and patient safety. This technical guide provides an in-depth overview of the core principles and methodologies involved in characterizing the pharmacokinetics of an oral agent such as this compound, drawing upon established practices in preclinical drug development for similar oncology compounds.

While specific pharmacokinetic data for this compound is not publicly available, this document will outline the typical experimental protocols and data analyses that would be conducted to assess its absorption, distribution, metabolism, and excretion (ADME).

Core Concepts in Oral Pharmacokinetics

The journey of an orally administered drug like this compound from ingestion to elimination is a complex process governed by several physiological factors. A comprehensive pharmacokinetic assessment aims to quantify the rate and extent of these processes.

Absorption

Following oral administration, a drug must dissolve in the gastrointestinal fluids and then permeate the intestinal epithelium to enter the bloodstream. Factors influencing absorption include the drug's physicochemical properties (e.g., solubility, permeability), formulation, and the physiological environment of the gastrointestinal tract.

Distribution

Once in the systemic circulation, the drug is distributed to various tissues and organs. The extent of distribution is influenced by factors such as blood flow, plasma protein binding, and the drug's affinity for specific tissues. For an oncology drug like this compound, achieving sufficient concentration at the tumor site is critical for efficacy.

Metabolism

The body's metabolic processes, primarily in the liver, chemically modify the drug, often to facilitate its excretion. The cytochrome P450 (CYP) enzyme system plays a major role in the metabolism of many small molecule drugs. Understanding the metabolic pathways of this compound is crucial to identify potential drug-drug interactions.

Excretion

The drug and its metabolites are ultimately eliminated from the body, typically via the kidneys (in urine) or the liver (in bile and feces). The rate of excretion determines the drug's half-life and, consequently, the dosing frequency.

Preclinical Pharmacokinetic Evaluation: Experimental Protocols

Preclinical pharmacokinetic studies are essential to predict the behavior of a new drug in humans. These studies are typically conducted in animal models, such as mice and dogs, before progressing to human clinical trials. The following sections detail the common experimental methodologies.

In Vitro Assays

A series of in vitro experiments are conducted early in development to predict the ADME properties of a compound.

| Assay Type | Description | Key Parameters Measured |

| Solubility | Determines the maximum concentration of the drug that can be dissolved in a given solvent, typically aqueous buffers at different pH values to mimic the gastrointestinal tract. | Thermodynamic solubility (mg/mL or µM) |

| Permeability | Assesses the ability of the drug to cross a biological membrane. The Caco-2 cell permeability assay is a common model for the human intestinal epithelium. | Apparent permeability coefficient (Papp) |

| Metabolic Stability | Incubating the drug with liver microsomes or hepatocytes to determine its susceptibility to metabolic breakdown. | In vitro half-life (t½), Intrinsic clearance (CLint) |

| Plasma Protein Binding | Measures the extent to which the drug binds to proteins in the blood, as only the unbound fraction is pharmacologically active. | Percentage of unbound drug (fu) |

In Vivo Animal Studies

Pharmacokinetic studies in at least two animal species (one rodent, one non-rodent) are typically required before first-in-human trials.

Study Design:

-

Animals: Healthy, adult male and female animals (e.g., CD-1 mice, Beagle dogs) are used.

-

Dosing: The drug is administered orally (e.g., via gavage) and intravenously (to determine absolute bioavailability). A range of dose levels is typically tested.

-

Sample Collection: Blood samples are collected at predetermined time points after dosing. Plasma is separated for drug concentration analysis.

-

Bioanalysis: Drug concentrations in plasma are measured using a validated bioanalytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Key Pharmacokinetic Parameters:

The following table summarizes the key pharmacokinetic parameters that would be determined from in vivo studies of an oral compound like this compound. The values presented are for illustrative purposes, based on typical preclinical data for oral small molecule oncology drugs, and do not represent actual data for this compound.

| Parameter | Description | Illustrative Value (Oral) | Illustrative Value (IV) |

| Cmax | Maximum observed plasma concentration | 1500 ng/mL | 3000 ng/mL |

| Tmax | Time to reach Cmax | 2 hours | 0.25 hours |

| AUC(0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration | 8000 ngh/mL | 12000 ngh/mL |

| AUC(0-inf) | Area under the plasma concentration-time curve from time 0 to infinity | 8500 ngh/mL | 12500 ngh/mL |

| t½ | Elimination half-life | 6 hours | 5.5 hours |

| CL | Clearance (volume of plasma cleared of drug per unit time) | - | 15 mL/min/kg |

| Vdss | Volume of distribution at steady state | - | 10 L/kg |

| F (%) | Absolute bioavailability (fraction of the oral dose that reaches systemic circulation) | 68% | - |

Visualizing Key Processes

PARP Inhibition Signaling Pathway

The diagram below illustrates the mechanism of action of a PARP inhibitor like this compound. In cells with DNA single-strand breaks (SSBs), PARP enzymes are recruited to the site of damage and synthesize poly(ADP-ribose) chains to recruit other DNA repair proteins. PARP inhibitors block this process, leading to the accumulation of SSBs, which can result in the formation of double-strand breaks (DSBs) during DNA replication. In tumors with homologous recombination deficiency (e.g., BRCA mutations), these DSBs cannot be efficiently repaired, leading to cell death.

Caption: Mechanism of action of a PARP inhibitor leading to synthetic lethality.

Experimental Workflow for Preclinical Oral Pharmacokinetic Study

The following workflow diagram outlines the key steps in a typical preclinical study to evaluate the pharmacokinetics of an oral drug candidate.

Caption: Workflow for a preclinical oral pharmacokinetic study.

Conclusion

A thorough understanding of the pharmacokinetic properties of an oral drug is fundamental to its successful development. For a potent PARP inhibitor like this compound, characterizing its ADME profile through a combination of in vitro assays and in vivo animal studies is a critical step in establishing a safe and effective dosing regimen for future clinical trials in cancer patients. The methodologies and data analyses outlined in this guide represent the standard industry approach to achieving this goal. Further studies would also investigate the impact of food on absorption, potential for drug-drug interactions, and the pharmacokinetic profile in specific patient populations.

References

AZ0108: An In-Depth Technical Guide to its Impact on Cell Cycle Progression

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable phthalazinone-based inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6. This technical guide provides a comprehensive overview of the mechanism of action of this compound on cell cycle progression, with a focus on its role in inducing mitotic catastrophe in cancer cells. This document details the underlying signaling pathways, provides quantitative data on its enzymatic inhibition, and outlines key experimental protocols for its study.

Mechanism of Action: Induction of Multipolar Spindle Formation

The primary mechanism by which this compound impacts cell cycle progression is through the disruption of normal mitotic spindle formation, leading to a phenomenon known as centrosome declustering and the formation of multipolar spindles. This ultimately results in mitotic catastrophe and apoptotic cell death, particularly in cancer cells with supernumerary centrosomes.

The key molecular targets of this compound are PARP1, PARP2, and PARP6. While PARP1 and PARP2 are well-known for their roles in DNA damage repair, the role of PARP6 in mitosis is a critical aspect of this compound's activity. Research has identified Checkpoint Kinase 1 (Chk1) as a direct substrate of PARP6. PARP6-mediated mono-ADP-ribosylation of Chk1 is crucial for proper centrosome function and mitotic progression. By inhibiting PARP6, this compound prevents the proper modification of Chk1, leading to defects in centrosome cohesion and resulting in the formation of multipolar spindles during mitosis.[1]

Furthermore, PARP1 has been shown to localize to centrosomes and play a role in regulating centrosome function and duplication.[2][3] Inhibition of PARP1 by this compound likely contributes to the observed centrosome-related defects. The combined inhibition of PARP1, PARP2, and PARP6 by this compound creates a synergistic effect that disrupts mitotic integrity.

Signaling Pathway of this compound-Induced Mitotic Disruption

The following diagram illustrates the proposed signaling pathway through which this compound disrupts cell cycle progression at mitosis.

References

- 1. Mitotic functions of poly(ADP-ribose) polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Involvement of poly(ADP-Ribose) polymerase 1 and poly(ADP-Ribosyl)ation in regulation of centrosome function [pubmed.ncbi.nlm.nih.gov]

- 3. Poly(ADP-ribose) polymerase localizes to the centrosomes and chromosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AZ0108 in In Vitro Cell Culture Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable small molecule inhibitor of Poly (ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2][3] Its mechanism of action involves the inhibition of these enzymes, which play a critical role in DNA repair and the maintenance of genomic stability. A key characteristic of this compound is its ability to prevent centrosome clustering, leading to the formation of multi-polar spindles in cancer cells with supernumerary centrosomes.[2] This targeted disruption of cell division makes this compound a promising candidate for anti-cancer therapy. These application notes provide detailed protocols for investigating the in vitro effects of this compound on cancer cell lines.

Mechanism of Action

This compound functions as a competitive inhibitor at the NAD+ binding site of PARP enzymes. By blocking the activity of PARP1, PARP2, and PARP6, it disrupts the poly(ADP-ribosyl)ation of proteins involved in DNA repair and other cellular processes. In cancer cells, which often exhibit genomic instability and an accumulation of extra centrosomes, the inhibition of these PARP enzymes by this compound prevents the clustering of these centrosomes. This leads to mitotic catastrophe, characterized by the formation of multi-polar spindles, and ultimately results in cell death.[2]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Inhibitory Activity of this compound

| Target | IC50 (µM) |

| PARP1 | <0.03[1] |

| PARP2 | <0.03[1] |

| PARP3 | 2.8[1] |

| PARP6 | 0.083[1] |

| TNKS1 | 3.2[1] |

| TNKS2 | >3[1] |

Table 2: Cellular Activity of this compound

| Parameter | Cell Line | EC50 / GI50 (µM) |

| Centrosome Clustering Prevention | HeLa | 0.053 (EC50)[1] |

| Cytotoxicity | OCI-LY-19 | 0.017 (GI50)[1] |

Experimental Protocols

Cell Viability (Cytotoxicity) Assay

This protocol is designed to determine the cytotoxic effects of this compound on a cancer cell line. A common method is the XTT assay.

Materials:

-

Cancer cell line of interest (e.g., OCI-LY-19, HeLa)

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well cell culture plates

-

XTT labeling reagent

-

Electron-coupling reagent

-

Plate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in complete medium. A suggested starting range based on the GI50 is 0.001 µM to 10 µM.

-

Add 10 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.[4]

-

Incubate for 72 hours under standard cell culture conditions.[4]

-

-

XTT Assay:

-

Prepare the XTT labeling mixture according to the manufacturer's instructions.

-

Add 50 µL of the XTT mixture to each well.[4]

-

Incubate for 4-6 hours at 37°C.

-

Measure the absorbance at 450 nm using a plate reader.

-

Caption: Workflow for a cytotoxicity assay.

Apoptosis Assay (Annexin V Staining)

This protocol uses Annexin V-FITC and Propidium Iodide (PI) staining to differentiate between live, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at concentrations around the determined GI50 value and a higher concentration for a defined period (e.g., 24 or 48 hours). Include a vehicle control.

-

-

Cell Harvesting and Staining:

-

Harvest both adherent and floating cells.[5]

-

Wash the cells with cold PBS.[6]

-

Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[6]

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[7]

-

Incubate for 15 minutes at room temperature in the dark.[6]

-

Add 400 µL of 1X Binding Buffer to each tube.[6]

-

-

Flow Cytometry Analysis:

Caption: Workflow for an apoptosis assay.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

Materials:

-

Cancer cell line

-

Complete cell culture medium

-

This compound

-

6-well plates

-

Cold 70% ethanol

-

PBS

-

PI/RNase A staining buffer

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat cells with this compound at various concentrations for a specific time (e.g., 24 hours).

-

-

Cell Fixation:

-

Staining:

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer. The DNA content will be used to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.[8]

-

Caption: Workflow for cell cycle analysis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. kumc.edu [kumc.edu]

- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 8. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 9. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 10. cancer.wisc.edu [cancer.wisc.edu]

Application Notes and Protocols for AZ0108 in Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZ0108 is a potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, specifically targeting PARP1, PARP2, and PARP6.[1][2] Its mechanism of action involves the induction of multipolar spindle formation in cancer cells, leading to mitotic catastrophe and apoptosis. This phenotype is primarily driven by the inhibition of PARP6, which plays a crucial role in centrosome clustering.[3][4] Preclinical studies have demonstrated the in vivo efficacy of this compound in breast cancer models, highlighting its potential as a therapeutic agent.[3] These application notes provide a comprehensive overview of the dosage and administration of this compound in mouse models, along with detailed experimental protocols to guide researchers in their in vivo studies.

Quantitative Data Summary

While specific dosage information for this compound in mouse models is not extensively published, data from related PARP inhibitors can provide a reference for study design. The optimal dose for this compound should be determined empirically for each specific mouse model and cancer type.

| Compound | Dosage | Administration Route | Mouse Model | Reference |

| This compound | Efficacious in vivo | Oral | Breast Cancer Xenograft | [3] |

| Olaparib | 100 mg/kg | Oral (daily) | Ovarian Cancer PDX | |

| Talazoparib | 0.1 - 0.25 mg/kg | Oral (twice daily) | Pediatric Cancer Xenograft |

Signaling Pathway

The primary mechanism of action of this compound involves the inhibition of PARP6, which disrupts normal mitotic processes by preventing centrosome clustering. This leads to the formation of multipolar spindles and subsequent cell death in cancer cells.

This compound inhibits PARP6, leading to failed centrosome clustering and apoptosis.

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration

This protocol describes the preparation of this compound for oral gavage in mice. The formulation should be optimized for solubility and stability.

Materials:

-

This compound powder

-

Vehicle (e.g., 0.5% (w/v) methylcellulose in sterile water, or 10% DMSO, 40% PEG300, 50% sterile water)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Sterile gavage needles (20-22 gauge, curved or straight)

-

Syringes (1 ml)

Procedure:

-

Calculate the required amount of this compound: Based on the desired dose (mg/kg) and the average weight of the mice, calculate the total amount of this compound needed for the study cohort.

-

Prepare the vehicle: Prepare the chosen vehicle under sterile conditions.

-

Dissolve this compound:

-

Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add a small amount of the vehicle to the tube to create a paste.

-

Gradually add the remaining vehicle while vortexing to ensure complete dissolution.

-

If necessary, sonicate the solution for 5-10 minutes to aid dissolution.

-

-

Final concentration: Adjust the final volume with the vehicle to achieve the desired dosing concentration (e.g., 10 mg/ml for a 100 mg/kg dose in a 20g mouse, administered at 0.2 ml).

-

Storage: Store the prepared this compound solution at 4°C for short-term use (up to one week) or at -20°C for longer-term storage. Protect from light.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.

Materials:

-

Female athymic nude mice (6-8 weeks old)

-

Cancer cell line of interest (e.g., breast cancer cell line)

-

Matrigel or other appropriate extracellular matrix

-

Sterile PBS

-

Prepared this compound solution

-

Control vehicle

-

Calipers for tumor measurement

-

Animal balance

Procedure:

-

Cell Preparation and Implantation:

-

Harvest cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^7 cells/ml.

-

Subcutaneously inject 0.1 ml of the cell suspension (5 x 10^6 cells) into the flank of each mouse.

-

-

Tumor Growth and Grouping:

-

Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).

-

-

Drug Administration:

-

Administer this compound solution or the control vehicle to the respective groups via oral gavage. The dosing frequency will depend on the pharmacokinetic properties of this compound and should be determined in preliminary studies (e.g., once or twice daily).

-

-

Monitoring:

-

Measure tumor volume and body weight 2-3 times per week.

-

Observe the mice daily for any signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur).

-

-

Endpoint:

-

Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

-

Experimental Workflow

The following diagram illustrates a typical workflow for an in vivo study evaluating this compound in a mouse model.

Workflow for an in vivo efficacy study of this compound in a xenograft mouse model.

Conclusion

This compound represents a promising therapeutic candidate that targets a novel mechanism in cancer cells. The protocols and information provided in these application notes are intended to serve as a guide for researchers investigating the in vivo effects of this compound. It is essential to optimize the dosage, administration schedule, and experimental design for each specific mouse model and research question. Careful monitoring for both efficacy and potential toxicity is crucial for successful and reproducible in vivo studies.

References

- 1. Pharmacological Inhibition of PARP6 Triggers Multipolar Spindle Formation and Elicits Therapeutic Effects in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. researchgate.net [researchgate.net]

Application Note: Preparation of AZ0108 Stock Solution with DMSO

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide and detailed protocol for the preparation, handling, and storage of stock solutions of AZ0108 using dimethyl sulfoxide (DMSO). This compound is a potent and orally bioavailable inhibitor of Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, PARP2, and PARP6.[][2][3] It is a valuable tool for in vitro and in vivo studies investigating the biological consequences of PARP inhibition, such as its role in blocking centrosome clustering in cancer cells.[][2] Accurate preparation of stock solutions is critical for ensuring the reproducibility and reliability of experimental results.

Quantitative Data Summary

It is imperative to use the specific data provided by the supplier on the Certificate of Analysis (CoA) or technical data sheet for the exact lot of this compound being used. The table below summarizes the key properties of this compound.

Table 1: Physicochemical and Potency Data for this compound

| Property | Value | Source / Notes |

| Molecular Formula | C₂₄H₂₀F₄N₆O₂ | [] |

| Molecular Weight | 500.45 g/mol | [] |

| Solubility in DMSO | ≥20 mg/mL (Estimated) | While specific data is not available, similar small molecules have at least this solubility.[4] Always consult the manufacturer's data sheet. |

| IC₅₀ (PARP1) | <0.03 µM | [][3] |

| IC₅₀ (PARP2) | <0.03 µM | [][3] |

| IC₅₀ (PARP6) | 0.083 µM | [][3] |

| EC₅₀ (Centrosome Clustering) | 0.053 µM | [][3] |

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol outlines the steps to prepare a 10 mM stock solution, a common concentration for laboratory use.

2.1 Materials

-

This compound powder (CAS: 1825345-52-5)

-

Anhydrous/sterile Dimethyl Sulfoxide (DMSO), ≥99.9% purity

-

Calibrated analytical balance

-

Sterile, amber glass vials or polypropylene microcentrifuge tubes

-

Precision pipettes and sterile, filtered pipette tips

-

Vortex mixer

-

Sonicator water bath (optional)

-

Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat

2.2 Procedure

-

Pre-calculation: Before weighing, calculate the required mass of this compound using the following formula:

-

Mass (mg) = Desired Concentration (mM) × Molecular Weight ( g/mol ) × Desired Volume (L) × 1000 (mg/g)

-

Example for 1 mL of 10 mM solution:

-

Mass (mg) = 10 mM × 500.45 g/mol × 0.001 L × 1000 = 5.0045 mg

-

-

Weighing: Tare a sterile vial on the analytical balance. Carefully weigh out the calculated mass (e.g., 5.00 mg) of this compound powder and add it to the vial.

-

Solvent Addition: Using a precision pipette, add the calculated volume of anhydrous DMSO (e.g., 1 mL) to the vial containing the this compound powder.

-

Dissolution:

-

Securely cap the vial.

-

Vortex the mixture for 2-3 minutes until the powder is completely dissolved.

-

Visually inspect the solution against a light source to ensure it is clear and free of any particulate matter.

-

If dissolution is slow, sonicate the vial in a water bath for 5-10 minutes.[5] Gentle warming to 37°C can also be used, but first, confirm compound stability at this temperature from the supplier's data sheet.[5]

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile tubes.[5][6]

-

Store the powder at -20°C for up to 3 years.[6]

-

Store the DMSO stock solution aliquots at -80°C for long-term storage (≥6 months) or at -20°C for short-term storage (≤1 month) .[5][6] Ensure vials are tightly sealed to prevent absorption of water.

-

Protocol 2: Preparation of Working Solutions in Cell Culture Medium

2.3 Procedure

-

Thaw Stock: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution into pre-warmed cell culture medium to achieve the desired final concentration.

-

DMSO Concentration Control: Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%, and ideally at or below 0.1% , to avoid solvent-induced cytotoxicity.[6][7]

-

Vehicle Control: Always include a vehicle control in your experiments, which consists of cell culture medium containing the same final concentration of DMSO as the experimental samples.[6]

Mandatory Visualizations

Caption: Workflow for the preparation of an this compound stock solution.

Caption: Simplified pathway of this compound action on PARP and cellular processes.

References

- 2. Discovery of this compound, an orally bioavailable phthalazinone PARP inhibitor that blocks centrosome clustering - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. VU0238429 DMSO = 20mg/mL 1160247-92-6 [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. medchemexpress.cn [medchemexpress.cn]

- 7. researchgate.net [researchgate.net]

In Vivo Efficacy of AZ0108 in Xenograft Models: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract